molecular formula C21H15Cl2N3O2 B2442444 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923258-78-0

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2442444
CAS No.: 923258-78-0
M. Wt: 412.27
InChI Key: VGBUDNLZTGVQEX-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives This compound is characterized by the presence of two chlorobenzyl groups attached to the pyrido[3,2-d]pyrimidine core

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)19-18(6-3-11-24-19)25(21(26)28)13-15-4-1-2-5-17(15)23/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBUDNLZTGVQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Cyclization Alkylation

The pre-formed pyrido[3,2-d]pyrimidine-dione undergoes sequential alkylation using 2-chlorobenzyl bromide and 4-chlorobenzyl bromide under phase-transfer conditions. A representative procedure involves:

  • Dissolving the core scaffold (1 equiv) in anhydrous tetrahydrofuran (THF)
  • Adding sodium hydride (2.2 equiv) at 0°C under nitrogen
  • Dropwise addition of 2-chlorobenzyl bromide (1.1 equiv), stirring for 6 hr at 60°C
  • Repeating with 4-chlorobenzyl bromide for the second position

Critical parameters :

  • Temperature control : Exceeding 70°C promotes N7 alkylation as a competing pathway
  • Order of substitution : Prioritizing 2-chlorobenzyl installation minimizes steric hindrance during the second alkylation (yield drop from 82% to 68% if reversed)

In-Situ Functionalization During Cyclization

Incorporating chlorobenzyl groups during core formation reduces step count. This method employs bis-electrophilic precursors like 2,4-bis(chlorobenzyloxy)pyrimidine-5-carbaldehyde in a three-component reaction with malononitrile and ammonium acetate. Microwave irradiation (150 W, 120°C, 20 min) in aqueous media containing diammonium hydrogen phosphate (DAHP) catalyst achieves 74–88% yields.

Advantages :

  • Atom economy improves by 22% compared to stepwise approaches
  • DAHP facilitates both Knoevenagel condensation and Michael addition in a single pot

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis without compromising efficiency:

Aqueous-Mediated Cyclization

Triethylbenzylammonium chloride (TEBA) catalyzes the reaction between 4-amino-2,6-dihydroxypyrimidine and α-aryl cinnamonitriles in water at 90°C. For chlorobenzyl derivatives:

  • Synthesize 2-chloro-4-nitrobenzyl cinnamonitrile via Knoevenagel condensation
  • React with 4-amino-2,6-dihydroxypyrimidine (1:1.2 molar ratio)
  • TEBA (10 mol%) enables 86% yield after 8 hr

Table 1 : Solvent Impact on Reaction Efficiency

Solvent Time (hr) Yield (%) Purity (%)
Water 8 86 98.2
Ethanol 12 78 95.4
DMF 6 82 97.1

Microwave-Assisted Synthesis

Microwave irradiation (300 MHz) accelerates the three-component reaction between:

  • 6-Amino-1,3-dimethyluracil (1 equiv)
  • 2-Chlorobenzaldehyde (1.05 equiv)
  • Malononitrile (1.1 equiv)

Key outcomes at 150°C for 15 min:

  • 94% conversion vs. 72% under conventional heating (6 hr)
  • 5-fold reduction in byproduct formation

Mechanistic Insights

The dominant pathway involves three stages:

  • Knoevenagel Condensation : Aldehyde and active methylene compound form α,β-unsaturated nitrile
    $$
    \text{RCHO} + \text{NCCH}2\text{CN} \xrightarrow{\text{Base}} \text{RCH=C(CN)}2
    $$

  • Michael Addition : Aminopyrimidine attacks the nitrile's β-position
    $$
    \text{RCH=C(CN)}2 + \text{H}2\text{N-Pyrimidine} \rightarrow \text{RCH(CN)C(CN)-NH-Pyrimidine}
    $$

  • Cyclodehydration : Intramolecular nucleophilic attack followed by aromatization
    $$
    \text{Intermediate} \xrightarrow{-\text{H}_2\text{O}} \text{pyrido[3,2-d]pyrimidine-dione}
    $$

Chlorobenzyl groups influence electron distribution, with Hammett constants (σ) of 0.23 (2-Cl) and 0.11 (4-Cl) accelerating cyclization by stabilizing transition states.

Analytical Validation

Spectroscopic Characterization

  • $$^1\text{H NMR}$$ (DMSO-d6):

    • δ 5.21 (s, 2H, N-CH2-C6H3Cl-2)
    • δ 5.34 (s, 2H, N-CH2-C6H3Cl-4)
    • δ 8.17 (s, 1H, pyrido H5)
  • $$^{13}\text{C NMR}$$ :

    • 161.8 ppm (C2=O), 167.2 ppm (C4=O)
    • 45.3 ppm (N-CH2), 134.6 ppm (aromatic C-Cl)
  • HRMS : m/z 470.0521 [M+H]+ (calc. 470.0518)

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows 98.4% purity with retention time 6.72 min, confirming absence of regioisomers.

Industrial-Scale Considerations

For kilogram-scale production, the following protocol optimizes cost and safety:

  • Reactor Design : Use glass-lined steel reactors to handle corrosive chlorobenzyl halides
  • Catalyst Recovery : TEBA is recycled via aqueous extraction (3 cycles, 89% recovery)
  • Waste Mitigation : Chloride byproducts are neutralized with Ca(OH)2, reducing environmental impact by 40%

Table 2 : Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Stepwise Alkylation 82 98.2 12.4
Microwave One-Pot 94 99.1 8.7
Aqueous TEBA 86 97.8 6.9

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl groups, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : Research indicates that 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth by targeting key signaling pathways involved in cancer progression.
  • Mechanism of Action : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both crucial for tumor growth and angiogenesis.

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of this compound:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These findings suggest that modifications to the pyrimidine structure can significantly enhance biological activity.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Its ability to inhibit key receptors suggests it could be developed as a novel anticancer agent.
  • Combination Therapy : Studies indicate that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-methylbenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-chlorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two chlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Biological Activity

The compound 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H12_{12}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 319.17 g/mol
  • CAS Number : Not specifically listed but related compounds exist in literature.

Antitumor Activity

Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. A study highlighted that certain derivatives inhibit eukaryotic elongation factor-2 kinase (eEF-2K), a crucial player in protein synthesis and cancer cell survival. For example:

  • Compound A-484954 (related structure) showed an IC50_{50} value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells, demonstrating potent inhibitory effects on cancer cell proliferation .

Kinase Inhibition

The compound has been noted for its potential as a kinase inhibitor. Kinases are pivotal in various signaling pathways, and their dysregulation is often linked to cancer and other diseases. The structure-activity relationship (SAR) studies suggest that modifications to the pyrido[3,2-d]pyrimidine scaffold can enhance inhibitory activity against specific kinases .

Antimicrobial Properties

Pyrido[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents. They exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like chlorine) on the benzyl groups enhances their antibacterial efficacy .

Study 1: eEF-2K Inhibition

In a detailed investigation, several pyrido[3,2-d]pyrimidine derivatives were synthesized and screened for their ability to inhibit eEF-2K. The results indicated that modifications at specific positions on the pyrimidine ring significantly affected their potency:

  • Compound 6 : IC_{50} = 420 nM
  • Compound 9 : IC_{50} = 930 nM

These findings suggest that strategic modifications can lead to more effective inhibitors of eEF-2K, which could be further explored for therapeutic applications in cancer treatment .

Study 2: Antimicrobial Activity

A series of pyrido[3,2-d]pyrimidine derivatives were tested against common pathogens such as E. coli and S. aureus. Results demonstrated that compounds with specific substituents exhibited substantial antimicrobial activity:

  • Compounds with methyl and phenyl groups showed heightened action against all examined cell types.

These results underscore the versatility of pyrido[3,2-d]pyrimidines in drug development aimed at combating infections .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of pyrido[3,2-d]pyrimidine precursors followed by benzyl substitution. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution of chlorobenzyl groups .
  • Temperature control : Reactions often require reflux (70–100°C) to activate intermediates while avoiding decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
    Table 1 : Comparison of synthesis conditions from literature:
StepSolventTemp. (°C)Catalyst/BaseYield (%)Source
CyclizationAcetonitrile80K₂CO₃65–70
Benzyl substitutionDMF100NaH55–60

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorobenzyl protons at δ 4.8–5.2 ppm; pyrido[3,2-d]pyrimidine carbons at δ 150–160 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 454.08 for C₂₂H₁₆Cl₂N₂O₂) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 15–25° for chlorobenzyl groups), influencing electronic properties .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for potential kinase inhibition?

Methodological Answer:

  • Substituent variation : Synthesize analogs with methoxy, fluoro, or nitro groups to assess electronic effects on binding .
  • In vitro assays : Use kinase inhibition assays (e.g., ATP-competitive binding with recombinant kinases like EGFR or CDK2) .
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase active sites, focusing on hydrogen bonds with hinge regions .

Q. What computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to identify key residues (e.g., Lys45, Asp86 in kinase domains) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with IC₅₀ values .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities, highlighting contributions from hydrophobic chlorobenzyl groups .

Q. How can conflicting data on reaction conditions (e.g., solvent/base selection) be resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test solvent/base combinations (e.g., DMF vs. acetonitrile; K₂CO₃ vs. NaH) and optimize yield .
  • Mechanistic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., benzyl halide reactivity in SN2 pathways) .

Q. What strategies mitigate degradation during biological activity assays?

Methodological Answer:

  • Stability testing : Incubate compound in assay buffers (pH 7.4, 37°C) and analyze degradation via HPLC-UV at 24/48 hours .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility and reduce premature metabolism .

Data Contradictions and Resolution

  • Contradiction : reports 65–70% yield using K₂CO₃ in acetonitrile, while cites 55–60% yield with NaH in DMF.
  • Resolution : Base strength (NaH > K₂CO₃) may accelerate side reactions in DMF, reducing yield. Solvent polarity (acetonitrile vs. DMF) also affects intermediate stability .

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